2-Brom-4-fluorphenylboronsäure

Übersicht

Beschreibung

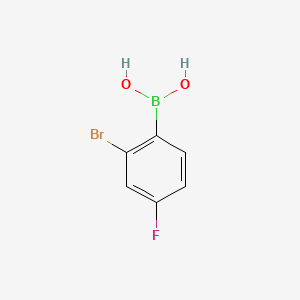

2-Bromo-4-fluorophenylboronic acid is an organoboron compound with the molecular formula C6H5BBrFO2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with bromine and fluorine atoms at the 2 and 4 positions, respectively. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds .

Wissenschaftliche Forschungsanwendungen

2-Bromo-4-fluorophenylboronic acid has diverse applications in scientific research:

Wirkmechanismus

Target of Action

The primary target of 2-Bromo-4-fluorophenylboronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group in the compound is transferred from boron to palladium . This is a key step in the SM cross-coupling reaction .

Biochemical Pathways

The main biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Result of Action

The result of the compound’s action is the formation of a new carbon-carbon bond . This is achieved through the SM cross-coupling reaction, which is facilitated by the transmetalation of the boronic acid group from the compound to the palladium catalyst .

Action Environment

The action of 2-Bromo-4-fluorophenylboronic acid can be influenced by various environmental factors. For instance, the compound’s stability and efficacy in the SM cross-coupling reaction can be affected by the presence of air . Additionally, the compound should be handled carefully to avoid dust generation , which could potentially affect its action and stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-fluorophenylboronic acid typically involves the borylation of 2-bromo-4-fluorobenzene. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base like potassium acetate in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for 2-Bromo-4-fluorophenylboronic acid are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for better control over reaction parameters, and employing efficient purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Bromo-4-fluorophenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkene products . It can also participate in other reactions like oxidation, reduction, and substitution, depending on the reagents and conditions used.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include biaryl compounds, substituted alkenes, alcohols, and amines, depending on the specific reaction pathway .

Vergleich Mit ähnlichen Verbindungen

- 2-Bromo-4-chlorophenylboronic acid

- 2-Bromo-4-methylphenylboronic acid

- 2-Bromo-4-methoxyphenylboronic acid

Comparison: 2-Bromo-4-fluorophenylboronic acid is unique due to the presence of both bromine and fluorine substituents, which can influence its reactivity and the electronic properties of the resulting products. Compared to its analogs, the fluorine atom can enhance the compound’s stability and reactivity in certain reactions, making it a valuable reagent in organic synthesis .

Biologische Aktivität

2-Bromo-4-fluorophenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of bromine and fluorine substituents on the phenyl ring, which can significantly influence its reactivity and interactions with biological targets.

2-Bromo-4-fluorophenylboronic acid (C6H5BBrFO2) can be synthesized through various methods, typically involving the reaction of 2-bromo-4-fluorophenol with boron reagents. The synthesis often employs conditions that enhance the yield and purity of the final product. For example, a common approach includes using potassium carbonate as a base in polar solvents like dimethylformamide (DMF) at elevated temperatures.

Biological Activity Overview

The biological activity of 2-bromo-4-fluorophenylboronic acid is primarily attributed to its ability to interact with various enzymes and receptors. The following outlines its significant biological activities:

- Anticancer Activity : Studies have shown that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. 2-Bromo-4-fluorophenylboronic acid has been explored for its potential to inhibit specific cancer cell lines, demonstrating cytotoxic effects.

- Antimicrobial Properties : This compound has also been evaluated for its antimicrobial activity against various pathogens. Research indicates that it may disrupt bacterial cell wall synthesis or function as an enzyme inhibitor.

- Enzyme Inhibition : The compound is known to act as an inhibitor of certain enzymes, including serine proteases and kinases, which play crucial roles in various biological pathways.

The mechanism of action for 2-bromo-4-fluorophenylboronic acid involves its ability to form reversible covalent bonds with target proteins through the boronate ester formation. This interaction can alter the conformation and function of the target proteins, leading to downstream effects such as inhibition of enzymatic activity or modulation of signaling pathways.

Case Studies

- Inhibition of Cancer Cell Proliferation : A study conducted on breast cancer cell lines demonstrated that 2-bromo-4-fluorophenylboronic acid reduced cell viability in a dose-dependent manner. The compound was shown to induce apoptosis through the activation of caspase pathways.

- Antimicrobial Efficacy : Research published in Bioorganic & Medicinal Chemistry Letters highlighted the compound's effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections.

- Enzyme Targeting : A study published in Journal of Medicinal Chemistry detailed how 2-bromo-4-fluorophenylboronic acid inhibited a specific kinase involved in cancer progression, providing insights into its mechanism as a potential therapeutic agent.

Comparative Analysis with Related Compounds

| Compound Name | Structure Description | Notable Activity |

|---|---|---|

| 2-Bromo-4-fluorophenylboronic acid | Contains both bromine and fluorine substituents | Anticancer, antimicrobial |

| 4-Fluorophenylboronic acid | Lacks bromine substituent | Anticancer activity |

| 2-Bromophenylboronic acid | Lacks fluorine substituent | Moderate enzyme inhibition |

Eigenschaften

IUPAC Name |

(2-bromo-4-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BBrFO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHXVZYJULSWULU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)F)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BBrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70681562 | |

| Record name | (2-Bromo-4-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217501-12-6 | |

| Record name | (2-Bromo-4-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.